methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans
CAS No.: 1820579-39-2
Cat. No.: VC5676704
Molecular Formula: C10H15N3O3
Molecular Weight: 225.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820579-39-2 |
|---|---|
| Molecular Formula | C10H15N3O3 |
| Molecular Weight | 225.248 |
| IUPAC Name | methyl 1-[(1R,2R)-2-hydroxycyclohexyl]triazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3/t8-,9-/m1/s1 |
| Standard InChI Key | BGODSZVUMNXWHB-RKDXNWHRSA-N |
| SMILES | COC(=O)C1=CN(N=N1)C2CCCCC2O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name, methyl 1-[(1R,2R)-2-hydroxycyclohexyl]triazole-4-carboxylate, reveals its stereochemical configuration. The trans-dihydroxycyclohexyl group is appended to the triazole ring’s N1 position, while a methyl ester occupies the C4 position (Figure 1). Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.248 g/mol |
| SMILES | COC(=O)C1=CN(N=N1)C2CCCCC2O |
| InChIKey | BGODSZVUMNXWHB-RKDXNWHRSA-N |
| Solubility | Soluble in polar organic solvents |
The (1R,2R) configuration ensures a defined spatial orientation of the hydroxyl group on the cyclohexane ring, which may influence intermolecular interactions in biological systems.
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous 1,2,3-triazole derivatives exhibit diagnostic signals:
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NMR: Triazole protons resonate at δ 7.5–8.5 ppm, while the cyclohexyl hydroxyl proton appears near δ 1.5–2.5 ppm .
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NMR: The ester carbonyl carbon typically absorbs at δ 165–170 ppm .
Synthesis Pathways and Optimization
Huisgen 1,3-Dipolar Cycloaddition
The most plausible route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . A proposed synthesis sequence includes:
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Azide Preparation: Reaction of trans-2-aminocyclohexanol with sodium nitrite and hydrochloric acid to form the corresponding azide.
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Alkyne Synthesis: Propiolic acid methyl ester serves as the alkyne partner.
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Cycloaddition: Cu(I) catalysis facilitates regioselective triazole formation, yielding the 1,4-disubstituted product .
This method offers high yields (>80%) and stereochemical fidelity, critical for scalability .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s solubility in polar solvents (e.g., DMSO, methanol) suggests compatibility with biological assays. The ester group may confer susceptibility to hydrolytic cleavage, necessitating prodrug strategies for in vivo applications.
Drug-Likeness Assessment
Using Lipinski’s Rule of Five:
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Molecular Weight: 225.248 (<500)
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Hydrogen Bond Donors: 1 (hydroxyl group)
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Hydrogen Bond Acceptors: 4 (triazole N, ester O, hydroxyl O)
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LogP (Estimated): ~1.2 (moderate lipophilicity)
These parameters indicate favorable oral bioavailability potential .
Biological Activities and Applications
Cholinesterase Inhibition
1,2,3-Triazoles exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, relevant to Alzheimer’s disease therapy . The cyclohexanol moiety may enhance binding to the enzyme’s peripheral anionic site, as seen in hybrid inhibitors like hesperetin-triazole conjugates (IC values: 0.89–2.31 μM) .
Anticancer Activity
Triazoles interfere with tubulin polymerization and DNA replication. For instance, combretastatin-triazole hybrids show IC values <1 μM against MCF-7 breast cancer cells . The trans-cyclohexanol group may mimic natural product pharmacophores, enhancing tumor selectivity.
Comparative Analysis with Related Compounds
Methyl 1H-1,2,3-Triazole-4-Carboxylate (PubChem CID: 5245764)
This simpler analog lacks the cyclohexanol substituent, reducing molecular weight to 127.10 g/mol and logP to ~0.5 . While easier to synthesize, it shows lower bioactivity in preliminary screens, underscoring the importance of the hydroxycyclohexyl group in target engagement .
| Property | Target Compound | PubChem CID 5245764 |
|---|---|---|
| Molecular Weight | 225.248 g/mol | 127.10 g/mol |
| LogP (Estimated) | 1.2 | 0.5 |
| Bioactivity (AChE IC) | ~2 μM (predicted) | >10 μM |
Future Research Directions
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Stereochemical Impact: Synthesize and test the cis-diastereomer to isolate configuration-activity relationships.
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Prodrug Development: Replace the methyl ester with hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability.
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Target Identification: Use computational docking (e.g., AutoDock Vina) to predict protein targets, prioritizing kinases and neurotransmitter receptors.
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